molecular formula C51H30O B1627786 Di(9,9'-spirobi[fluoren]-2-yl)methanone CAS No. 782504-07-8

Di(9,9'-spirobi[fluoren]-2-yl)methanone

Cat. No.: B1627786
CAS No.: 782504-07-8
M. Wt: 658.8 g/mol
InChI Key: OCHLUUFRAVAYIM-UHFFFAOYSA-N
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Description

Di(9,9’-spirobi[fluoren]-2-yl)methanone is a complex organic compound characterized by its unique spirobi[fluorene] core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(9,9’-spirobi[fluoren]-2-yl)methanone typically involves the use of 9,9’-spirobi[fluorene] as a starting material. One common synthetic route includes the following steps:

    Bromination: The 9,9’-spirobi[fluorene] is brominated to form 7,7’-dibromo-9,9’-spirobi[fluorene].

    Lithiation: The dibromo compound is then subjected to lithiation using n-butyllithium.

    Carbonylation: The lithiated intermediate is reacted with carbon monoxide to introduce the methanone group, forming Di(9,9’-spirobi[fluoren]-2-yl)methanone.

Industrial Production Methods

While specific industrial production methods for Di(9,9’-spirobi[fluoren]-2-yl)methanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Di(9,9’-spirobi[fluoren]-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the spirobi[fluorene] core or the methanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which Di(9,9’-spirobi[fluoren]-2-yl)methanone exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid, three-dimensional framework that enhances electron mobility and stability. This makes it an effective component in electronic devices and materials. The methanone group further contributes to the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(9,9’-spirobi[fluoren]-2-yl)methanone stands out due to its combination of the spirobi[fluorene] core and the methanone group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high electron mobility and stability.

Properties

IUPAC Name

bis(9,9'-spirobi[fluorene]-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H30O/c52-49(31-25-27-39-37-17-5-11-23-45(37)50(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)50)32-26-28-40-38-18-6-12-24-46(38)51(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)51/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHLUUFRAVAYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581759
Record name Di(9,9'-spirobi[fluoren]-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782504-07-8
Record name Di(9,9'-spirobi[fluoren]-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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